molecular formula C13H13ClN2S B421418 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOLE CAS No. 352553-74-3

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOLE

Cat. No.: B421418
CAS No.: 352553-74-3
M. Wt: 264.77g/mol
InChI Key: UDPSJSXSZKJVPM-UHFFFAOYSA-N
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Description

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOLE is a heterocyclic compound that features a pyrrolo[1,2-a]imidazole core with a 4-chlorobenzylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzyl chloride with a thiol derivative, followed by cyclization with a suitable amine and aldehyde under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction parameters, such as solvent choice and catalyst selection, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the 4-chlorobenzylthio group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

352553-74-3

Molecular Formula

C13H13ClN2S

Molecular Weight

264.77g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

InChI

InChI=1S/C13H13ClN2S/c14-11-5-3-10(4-6-11)9-17-13-8-16-7-1-2-12(16)15-13/h3-6,8H,1-2,7,9H2

InChI Key

UDPSJSXSZKJVPM-UHFFFAOYSA-N

SMILES

C1CC2=NC(=CN2C1)SCC3=CC=C(C=C3)Cl

Canonical SMILES

C1CC2=NC(=CN2C1)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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